molecular formula C18H17N3O2S2 B2918877 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide CAS No. 886911-11-1

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2918877
CAS No.: 886911-11-1
M. Wt: 371.47
InChI Key: JITPWMOTSFPGLD-UHFFFAOYSA-N
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Description

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a biheterocyclic propanamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-(methylsulfanyl)phenyl group at position 5 and a propanamide side chain modified with a phenylsulfanyl moiety.

Key structural attributes include:

  • 1,3,4-Oxadiazole core: Known for metabolic stability and π-π stacking interactions in drug design.
  • Sulfanyl substituents: The methylsulfanyl (SMe) and phenylsulfanyl (SPh) groups may influence lipophilicity (logP ~4–5) and hydrogen-bonding capacity, similar to compounds in and .
  • Propanamide linker: Provides conformational flexibility for target binding, as seen in antidiabetic analogs ().

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)11-12-25-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITPWMOTSFPGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) increase melting points via enhanced dipole interactions, while bulky hydrophobic groups (e.g., 4-methylphenyl in 8d) reduce solubility .

Sulfur vs. Oxygen Heterocycles : Thiadiazole analogs () exhibit higher logP values than oxadiazoles, suggesting improved membrane permeability but reduced aqueous solubility .

Biological Activity

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse sources, including case studies and research findings.

  • Molecular Formula : C₉H₈N₂OS₂
  • Molecular Weight : 224.296 g/mol
  • Melting Point : 230-231 °C
  • IUPAC Name : 5-(2-methylsulfanylphenyl)-3H-1,3,4-oxadiazole-2-thione

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antiproliferative effects against cancer cell lines and potential antiviral properties.

Antiproliferative Activity

Research has shown that derivatives of oxadiazoles exhibit significant antiproliferative activity against a range of cancer cell lines. For instance, compounds similar to this compound have been tested on breast cancer cell lines such as MDA-MB-231. In a study evaluating various oxadiazole derivatives, the antiproliferative IC50 values ranged from 0.33 to 7.10 μM, indicating significant cytotoxicity against these cells .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.50
Compound BHeLa0.95
This compoundTBDTBD

Antiviral Activity

Oxadiazole derivatives have also been investigated for their antiviral properties. A study indicated that certain oxadiazoles demonstrated inhibitory effects against RNA viruses, suggesting that the compound may exhibit similar antiviral mechanisms . The specific mechanisms of action remain an area for further research.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the oxadiazole structure can significantly affect biological activity. For example:

  • The introduction of sulfur-containing groups has been linked to enhanced activity against specific cancer cell lines.
  • Variations in substituents on the phenyl rings can alter the binding affinity and efficacy of the compounds.

Case Studies

  • Case Study on Anticancer Activity : In one study involving a series of oxadiazole derivatives, it was found that compounds with methylthio substitutions exhibited greater antiproliferative effects compared to their unsubstituted counterparts. This highlights the importance of functional group positioning in enhancing biological activity.
  • Antiviral Potential : Another investigation into related oxadiazole compounds revealed promising results against hepatitis B virus (HBV), suggesting that this compound may warrant further studies for antiviral applications .

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